molecular formula C9H13O3P B1296082 Dimethyl benzylphosphonate CAS No. 773-47-7

Dimethyl benzylphosphonate

Cat. No.: B1296082
CAS No.: 773-47-7
M. Wt: 200.17 g/mol
InChI Key: QLNYTKJCHFEIDA-UHFFFAOYSA-N
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Description

Dimethyl benzylphosphonate is an organophosphorus compound characterized by the presence of a benzyl group attached to a phosphonate moiety

Mechanism of Action

Target of Action

Dimethyl benzylphosphonate is a type of organophosphorus compound, which is known to mimic the phosphates and carboxylates of biological molecules . This suggests that the primary targets of this compound could be metabolic enzymes that interact with phosphates and carboxylates.

Mode of Action

Phosphonates, in general, are known to inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . Therefore, it is plausible that this compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their function.

Biochemical Pathways

Given that phosphonates can inhibit metabolic enzymes, it is likely that this compound affects pathways involving these enzymes . The downstream effects would depend on the specific enzymes and pathways involved.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl benzylphosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction typically uses palladium acetate as the palladium source and Xantphos as the supporting ligand . The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Dimethyl benzylphosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted benzylphosphonates.

Comparison with Similar Compounds

    Diethyl benzylphosphonate: Similar in structure but with ethyl groups instead of methyl groups.

    Benzylphosphonic acid: Lacks the ester groups present in dimethyl benzylphosphonate.

    Phenylphosphonates: Contain a phenyl group instead of a benzyl group.

Uniqueness: this compound is unique due to its specific reactivity profile and the presence of methyl ester groups, which influence its solubility and reactivity compared to its analogs .

Properties

IUPAC Name

dimethoxyphosphorylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13O3P/c1-11-13(10,12-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNYTKJCHFEIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50308260
Record name Dimethyl benzylphosphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773-47-7
Record name Dimethyl P-(phenylmethyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl benzylphosphonate
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Record name Dimethyl benzylphosphonate
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Record name Dimethyl benzylphosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is dimethyl benzylphosphonate utilized in organic synthesis?

A1: this compound serves as a valuable reagent for constructing various molecules. For instance, it acts as a nucleophile in palladium-catalyzed reactions with benzyl carbonates, yielding dimethyl benzylphosphonates. [] This methodology offers a practical approach to forming carbon-phosphorus bonds, crucial for synthesizing organophosphorus compounds with diverse applications. Additionally, the carbanion generated from this compound reacts with carbonyl compounds, leading to the formation of trans-diaryl-substituted ethylenes. [, , ] This reaction provides a valuable synthetic route to access these important structural motifs.

Q2: How does the presence of a hydroxyl group influence the reactivity of phosphorus compounds in palladium-catalyzed reactions?

A3: Density functional theory (DFT) calculations have revealed the crucial role of the hydroxyl group in palladium-catalyzed ortho-olefination reactions involving phosphorus compounds. [] Specifically, in reactions utilizing methyl hydrogen benzylphosphonates, the hydroxyl group significantly impacts multiple steps of the catalytic cycle, including C-H bond activation, transmetalation, reductive elimination, and catalyst recycling. [] It stabilizes intermediates and transition states via intramolecular hydrogen bonding and acts as a proton donor. This proton transfer facilitates the removal of the acetate ligand, enabling the catalytic cycle to proceed efficiently. [] Interestingly, this explains why dimethyl benzylphosphonates, lacking the crucial hydroxyl group, show reduced reactivity in these reactions. []

Q3: Are there any examples of unusual reactions involving this compound?

A4: this compound exhibits intriguing reactivity with 6-bromo-1,2-naphthoquinone. [] While the specific details of this reaction are not elaborated upon in the provided abstract, it highlights the potential for this compound to engage in transformations beyond typical substitution and addition reactions, prompting further investigation into its chemical versatility.

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